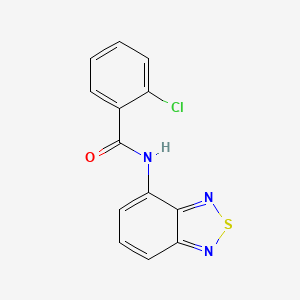![molecular formula C19H17N3O8S B15037119 [2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate](/img/structure/B15037119.png)
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate is an organic compound with a complex structure that includes methoxy, morpholine, carbothioyl, and dinitrobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Methoxyphenyl Intermediate: This involves the methoxylation of a phenyl ring.
Introduction of the Morpholine-4-carbothioyl Group: This step involves the reaction of the methoxyphenyl intermediate with morpholine and a thiocarbonyl reagent under controlled conditions.
Coupling with 3,5-dinitrobenzoic Acid: The final step involves the esterification of the morpholine-4-carbothioyl intermediate with 3,5-dinitrobenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- [2-methoxy-4-(morpholine-4-carbothioyl)phenyl] benzoate
- [2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate
- [2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate
Uniqueness
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate is unique due to the presence of both methoxy and dinitrobenzoate groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H17N3O8S |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C19H17N3O8S/c1-28-17-10-12(18(31)20-4-6-29-7-5-20)2-3-16(17)30-19(23)13-8-14(21(24)25)11-15(9-13)22(26)27/h2-3,8-11H,4-7H2,1H3 |
InChI Key |
ZSXVCAIRBVEXGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,2-trimethyl-5-(4-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B15037049.png)
![methyl 4-(5-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B15037052.png)
![(6Z)-2-ethyl-5-imino-6-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15037055.png)
![N-(2-fluorophenyl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B15037057.png)
![dimethyl 2-[1-(2-ethylbutanoyl)-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B15037063.png)

![N-(2-chlorophenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15037072.png)

methanethione](/img/structure/B15037076.png)
![N-[(E)-amino(1,3-benzothiazol-2-ylamino)methylidene]-4-nitrobenzamide](/img/structure/B15037086.png)
![N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-ethoxyanilino)methylidene]acetamide](/img/structure/B15037087.png)
![dimethyl 2-[1-[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B15037092.png)
![Butyl 4-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B15037106.png)
![5-(4-fluorophenyl)-3-(4-methylphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15037114.png)
